5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde as a starting material, which undergoes a reaction with 3-hydroxy-3-methylpiperidine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high specificity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog without the piperidine substitution.
3-Hydroxy-3-methylpiperidine: The piperidine derivative without the thiophene ring.
Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde.
Uniqueness
5-(3-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperidine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(14)5-2-6-12(8-11)10-4-3-9(7-13)15-10/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
HDJDICRHCZNAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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